3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile
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Overview
Description
3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a complex organic compound featuring a bromophenyl group, an oxadiazole ring, a pyrrole ring, and a benzonitrile moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Compounds with similar structures have been shown to reduce the activity of ache . This reduction in AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic nervous system through their interaction with ache . This interaction can lead to a decrease in the transmission of nerve pulses, which can result in behavioral changes and movement impairment .
Result of Action
Similar compounds have been shown to reduce the activity of ache, which can affect normal nerve pulse transmission . This can lead to behavioral changes, movement impairment, and potentially a reduced number of surviving organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with an appropriate nitrile, such as benzonitrile, under acidic conditions to form the oxadiazole ring.
Synthesis of the pyrrole ring: The oxadiazole intermediate is then reacted with a suitable pyrrole precursor, such as 2,5-dimethoxytetrahydrofuran, in the presence of an acid catalyst to form the pyrrole ring.
Coupling reactions: The final step involves coupling the pyrrole-oxadiazole intermediate with a benzonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery. Its structural features suggest it could interact with various biological targets, making it useful in the development of pharmaceuticals.
Medicine
Due to its potential biological activity, this compound could be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl derivatives: Compounds like 4-bromophenylboronic acid share the bromophenyl group but lack the oxadiazole and pyrrole rings.
Oxadiazole derivatives: Compounds such as 3-(4-bromophenyl)-1,2,4-oxadiazole share the oxadiazole ring but lack the pyrrole and benzonitrile groups.
Pyrrole derivatives: Compounds like 1-(4-bromophenyl)pyrrole share the pyrrole ring but lack the oxadiazole and benzonitrile groups.
Uniqueness
The combination of the bromophenyl, oxadiazole, pyrrole, and benzonitrile groups in a single molecule makes 3-((2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile unique
Properties
IUPAC Name |
3-[[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O/c21-17-8-6-16(7-9-17)19-23-20(26-24-19)18-5-2-10-25(18)13-15-4-1-3-14(11-15)12-22/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJOYDWQJXYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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